molecular formula C7H2F6 B058350 2,4,6-Trifluorobenzotrifluoride CAS No. 122030-04-0

2,4,6-Trifluorobenzotrifluoride

Cat. No. B058350
CAS RN: 122030-04-0
M. Wt: 200.08 g/mol
InChI Key: SGPXFVDJRSZIPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,4,6-Trifluorobenzotrifluoride, including its derivatives and structurally related complexes, has been extensively studied. For instance, the continuous flow synthesis of 2,4,5-trifluorobenzoic acid, a related compound, demonstrates the importance of fluorinated compounds in the pharmaceutical industry and material science. This process involves the generation of an unstable aryl-Grignard reagent followed by its reaction with CO2, highlighting the synthetic routes available for trifluorobenzotrifluoride derivatives (Deng et al., 2015).

Molecular Structure Analysis

The molecular structure of 2,4,6-Trifluorobenzotrifluoride derivatives has been elucidated through various studies, including X-ray crystallography. These studies reveal the spatial arrangement of atoms within the molecule and how this structure influences its reactivity and properties. For example, tri-n-butyltin 2,6-difluorobenzoate, a related compound, exists as a macrocyclic tetramer with distorted trigonal bipyramidal geometries, demonstrating the complex structures that can arise from fluorine substitutions on the benzene ring (Gielen et al., 1994).

Chemical Reactions and Properties

The chemical reactions and properties of 2,4,6-Trifluorobenzotrifluoride and its derivatives are significantly influenced by the presence of fluorine atoms. Fluorine's high electronegativity and small size affect the compound's reactivity towards nucleophilic and electrophilic attacks. Studies on related fluorinated compounds, such as the synthesis of tetrahedral silicon-centered dibenzoylmethanatoboron difluorides, provide insights into the reactivity of fluorine-containing molecules and their potential applications in materials science (Kononevich et al., 2020).

Physical Properties Analysis

The physical properties of 2,4,6-Trifluorobenzotrifluoride, such as melting and boiling points, solubility, and density, are significantly influenced by the fluorine atoms. Fluorinated compounds generally exhibit unique physical properties due to the strong fluorine-carbon bonds and the molecule's overall polarity. These properties are critical in determining the compound's suitability for various applications, from pharmaceuticals to materials science.

Chemical Properties Analysis

The chemical properties of 2,4,6-Trifluorobenzotrifluoride, including its acidity, basicity, and reactivity towards other chemical species, are markedly different from those of benzene due to the trifluoromethyl groups. The presence of fluorine atoms affects the electron distribution within the molecule, altering its chemical behavior. Studies on related compounds, such as the reactivity of low-coordinate iron(II) fluoride complexes, shed light on the potential catalytic applications of fluorinated compounds in organic synthesis and the activation of C-F bonds (Vela et al., 2005).

Scientific Research Applications

  • Synthesis and Application in Pharmaceutical Industry and Material Science :

    • 2,4,5-Trifluorobenzoic acid, a synthetic intermediate, has significant applications in the pharmaceutical industry and material science. A continuous microflow process for its synthesis was developed, demonstrating the use of microreactors for efficient and pure production (Deng, Shen, Zhao, Yan, & Zhang, 2015).
  • Catalytic Activities in Organic Synthesis :

    • Scandium trifluoromethanesulfonate, a Lewis acid catalyst, is highly effective for acylating alcohols with acid anhydrides and esterifying alcohols by carboxylic acids. This catalyst is useful for primary, secondary, and tertiary alcohols and is effective in selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
  • Structural Characteristics and Chemical Behavior :

  • Application in Material Science and Optoelectronics :

    • Fluorinated aromatic polyimides derived from 1,3-bis(4-amino-2-trifluoromethylphenoxy)benzene exhibit exceptional thermal stability, low dielectric constants, and excellent optical properties. These features make them suitable for advanced optoelectronics applications (Jang, Lee, Lee, Choi, Shin, & Han, 2007).
  • Applications in Organic Light-Emitting Diodes (OLEDs) :

    • The incorporation of trifluoromethyl groups in phosphorescent iridium(III) complexes used in OLEDs was studied. This modification resulted in a bathochromic shift in the emission peak, bringing the emission color closer to long-wavelength orange light, which is beneficial for OLED applications (Wang, Xu, Tian, Yao, & Li, 2014).
  • Influence on Polymer Properties :

    • Soluble polyimides from unsymmetrical diamine containing benzimidazole ring and trifluoromethyl pendent group show high glass transition temperature, thermal stability, and low coefficients of thermal expansion. The trifluoromethyl groups improve solubility and optical properties of these polymers, making them suitable for various applications (Choi, Chung, Hong, Park, & Kim, 2008).

Safety and Hazards

2,4,6-Trifluorobenzotrifluoride is a highly flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

2,4,6-Trifluorobenzotrifluoride is primarily used as an intermediate in organic syntheses . The specific targets of this compound depend on the particular synthesis process in which it is used.

Mode of Action

The mode of action of 2,4,6-Trifluorobenzotrifluoride is largely determined by its chemical structure. As a trifluoromethylated benzene derivative, it can participate in various chemical reactions, contributing to the formation of complex organic compounds .

Pharmacokinetics

Its physical properties such as its boiling point (105-107°c), density (1475 g/mL at 25 °C), and water solubility (not miscible or difficult to mix in water) can influence its behavior in a biological system .

Result of Action

The molecular and cellular effects of 2,4,6-Trifluorobenzotrifluoride are largely dependent on the specific synthesis processes in which it is used. As an intermediate, it contributes to the formation of complex organic compounds .

properties

IUPAC Name

1,3,5-trifluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F6/c8-3-1-4(9)6(5(10)2-3)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPXFVDJRSZIPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370091
Record name 2,4,6-Trifluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trifluorobenzotrifluoride

CAS RN

122030-04-0
Record name 1,3,5-Trifluoro-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122030-04-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trifluorobenzotrifluoride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 122030-04-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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